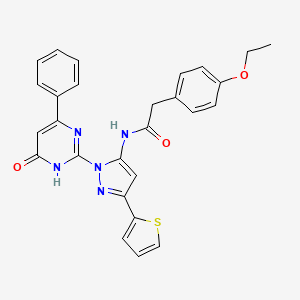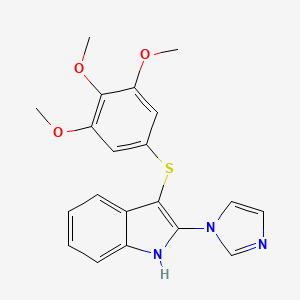
1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a trifluoromethyl group, and a propylamine chain, making it a subject of interest in organic chemistry and pharmaceutical research.
準備方法
The synthesis of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) involves several steps:
Synthetic Routes: The synthesis typically starts with the preparation of the naphthalene derivative, followed by the introduction of the trifluoromethyl group. The propylamine chain is then attached through a series of reactions involving amination and alkylation.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography techniques.
化学反応の分析
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired product, but often involve reflux or room temperature conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as substituted naphthalenes, trifluoromethylated compounds, and amine derivatives.
科学的研究の応用
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on the context of its use.
類似化合物との比較
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(naphthalen-1-yl)propan-1-amine and 1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)phenyl)propan-1-amine share structural similarities.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of the propylamine chain make this compound unique, potentially offering distinct biological and chemical properties.
This detailed article provides a comprehensive overview of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C23H25ClF3N |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
1-naphthalen-1-yl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H24F3N.ClH/c1-2-22(21-14-6-11-18-10-3-4-13-20(18)21)27-15-7-9-17-8-5-12-19(16-17)23(24,25)26;/h3-6,8,10-14,16,22,27H,2,7,9,15H2,1H3;1H |
InChIキー |
RMGGNPQHEAGBLG-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14110451.png)
![N-[(1Z)-1-(biphenyl-4-yl)ethylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B14110459.png)
![6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110463.png)


![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110475.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110476.png)
![ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14110478.png)
![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione](/img/structure/B14110483.png)
![Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride](/img/structure/B14110490.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)


